2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate
Overview
Description
“2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate” is a chemical compound with the molecular formula C17H14ClNO4 . Its molecular weight is 331.75 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate” consists of a phenylethyl group attached to a carbamoyl group, which in turn is attached to an acetate group . The carbamoyl group also has a 4-chlorophenyl substituent .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.343±0.06 g/cm3 and a predicted boiling point of 553.1±40.0 °C . The melting point and flash point are not available .Scientific Research Applications
Spectroscopic Investigations and Computational Studies
- The compound has been the subject of spectroscopic investigations using techniques like Fourier Transform Raman (FT-Raman) and Fourier Transform Infrared (FT-IR) spectroscopy. Such studies help in understanding the molecular structure and properties of the compound (Panicker et al., 2010).
Antibacterial Activity
- Synthesis and evaluation of derivatives of this compound have shown moderate to good activity against both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent (Desai et al., 2008).
Nonlinear Optics Applications
- Studies on the first hyperpolarizability of the compound suggest its potential application in nonlinear optics due to comparable values with similar structures (Panicker et al., 2010).
Synthesis of Derivatives for Various Applications
- Research has been conducted on the synthesis of various derivatives of this compound, which can lead to potential applications in different fields of chemistry and material science (Jeyachandran & Gandhimathi, 2014).
Application in Plastic Industry
- New biocidal compounds synthesized from this chemical have been evaluated for use in the plastic industry, highlighting its industrial application (Zaiton et al., 2018).
Antimicrobial and Antifungal Applications
- Some studies focus on the antimicrobial and antifungal activities of derivatives of this compound, making it a candidate for pharmaceutical applications (Kumar & Srivastava, 2019).
Enzymatic Synthesis Applications
- There is research on the enzymatic synthesis of esters using this compound, which has implications in the food, cosmetics, and pharmaceutical industries (Kuo et al., 2012).
properties
IUPAC Name |
phenacyl 3-(4-chloroanilino)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-13-6-8-14(9-7-13)19-16(21)10-17(22)23-11-15(20)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAQSENSMRAEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CC(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142931 | |
Record name | Propanoic acid, 3-[(4-chlorophenyl)amino]-3-oxo-, 2-oxo-2-phenylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate | |
CAS RN |
1582770-07-7 | |
Record name | Propanoic acid, 3-[(4-chlorophenyl)amino]-3-oxo-, 2-oxo-2-phenylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1582770-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[(4-chlorophenyl)amino]-3-oxo-, 2-oxo-2-phenylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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